While 2-Butenoyl chloride (also known as Crotonyl chloride) possesses certain chemical properties that could be theoretically useful in various research areas, its extensive hazards and limited stability significantly restrict its practical applications in scientific research.
2-Butenoyl chloride is highly reactive due to the presence of the acyl chloride functional group. This reactivity can lead to unwanted side reactions and decomposition during experiments, making it challenging to control and achieve desired outcomes [].
Corrosive and Toxic: This compound is a severe skin and eye irritant and can cause respiratory tract damage upon inhalation. Its toxicity presents safety concerns for researchers and necessitates the use of specialized equipment and handling procedures [].
2-Butenoyl chloride readily hydrolyzes (reacts with water) to form crotonic acid, further limiting its use in reactions requiring anhydrous (water-free) conditions [].
Despite the limitations, some potential research areas have explored the use of 2-Butenoyl chloride, primarily as a reactive intermediate in the synthesis of other compounds.
Limited studies have investigated its use as a starting material for the synthesis of specific organic compounds, particularly those containing the crotonoyl functional group. However, alternative and safer methods are often preferred due to the aforementioned challenges [].
Theoretical considerations suggest its potential application in the synthesis of certain polymers. However, the feasibility and safety concerns associated with its use remain significant hurdles [].
2-Butenoyl chloride, also known as crotonyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 104.53 g/mol. It appears as a clear, colorless to brown liquid and has a boiling point of 120-123 °C. This compound is characterized by its reactivity, particularly with water, which leads to hydrolysis and the formation of crotonic acid . Its structure includes a vinyl group (C=C) adjacent to a carbonyl group (C=O), making it an important member of the acyl chloride family.
2-Butenoyl chloride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can irritate the respiratory tract. Due to its reactivity, it can react violently with water and alcohols, releasing hydrochloric acid fumes.
The synthesis of 2-butenoyl chloride can be achieved through several methods:
2-Butenoyl chloride is utilized in various fields:
Several compounds share structural similarities with 2-butenoyl chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Crotonic Acid | The acid form; less reactive than the chloride | |
Butyryl Chloride | Saturated counterpart; used in similar applications | |
Vinyl Acetate | Ester; used in adhesives and coatings | |
Methacryloyl Chloride | Contains a methacrylate group; used in polymerization |
The unique aspect of 2-butenoyl chloride lies in its dual functionality as both an acyl chloride and an alkene. This allows it to participate in a broader range of
Flammable;Corrosive;Irritant